![molecular formula C23H21FN4O3 B3698529 5-[C-ethyl-N-[2-(1H-indol-3-yl)ethyl]carbonimidoyl]-1-(3-fluorophenyl)-6-hydroxypyrimidine-2,4-dione](/img/structure/B3698529.png)
5-[C-ethyl-N-[2-(1H-indol-3-yl)ethyl]carbonimidoyl]-1-(3-fluorophenyl)-6-hydroxypyrimidine-2,4-dione
Overview
Description
5-[C-ethyl-N-[2-(1H-indol-3-yl)ethyl]carbonimidoyl]-1-(3-fluorophenyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound that features a combination of indole, fluorophenyl, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[C-ethyl-N-[2-(1H-indol-3-yl)ethyl]carbonimidoyl]-1-(3-fluorophenyl)-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be formed through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling Reactions: The indole and pyrimidine moieties are then coupled through a series of reactions involving carbonimidoyl intermediates and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrimidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonimidoyl group, converting it to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 5-[C-ethyl-N-[2-(1H-indol-3-yl)ethyl]carbonimidoyl]-1-(3-fluorophenyl)-6-hydroxypyrimidine-2,4-dione is investigated for its potential therapeutic properties. It may exhibit activity against certain types of cancer cells, microbes, and other disorders due to its structural similarity to bioactive indole derivatives .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[C-ethyl-N-[2-(1H-indol-3-yl)ethyl]carbonimidoyl]-1-(3-fluorophenyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to various receptors, while the pyrimidine ring may interact with nucleic acids or proteins, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-[C-ethyl-N-[2-(1H-indol-3-yl)ethyl]carbonimidoyl]-1-phenyl-6-hydroxypyrimidine-2,4-dione: Similar structure but lacks the fluorine atom.
5-[C-ethyl-N-[2-(1H-indol-3-yl)ethyl]carbonimidoyl]-1-(3-chlorophenyl)-6-hydroxypyrimidine-2,4-dione: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 5-[C-ethyl-N-[2-(1H-indol-3-yl)ethyl]carbonimidoyl]-1-(3-fluorophenyl)-6-hydroxypyrimidine-2,4-dione imparts unique electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.
Properties
IUPAC Name |
5-[C-ethyl-N-[2-(1H-indol-3-yl)ethyl]carbonimidoyl]-1-(3-fluorophenyl)-6-hydroxypyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-2-18(25-11-10-14-13-26-19-9-4-3-8-17(14)19)20-21(29)27-23(31)28(22(20)30)16-7-5-6-15(24)12-16/h3-9,12-13,26,30H,2,10-11H2,1H3,(H,27,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDAVKVPOVYIEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCCC1=CNC2=CC=CC=C21)C3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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